3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid
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Overview
Description
L-tryptophan,n-(2-nitrobenzoyl)- is a derivative of the essential amino acid L-tryptophan This compound is characterized by the addition of a 2-nitrobenzoyl group to the L-tryptophan molecule L-tryptophan itself is known for its role in the biosynthesis of serotonin, melatonin, and niacin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-tryptophan,n-(2-nitrobenzoyl)- typically involves the acylation of L-tryptophan with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of L-tryptophan,n-(2-nitrobenzoyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control of reaction conditions.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
L-tryptophan,n-(2-nitrobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Reduction of the nitro group can yield L-tryptophan,n-(2-aminobenzoyl)-.
- Substitution reactions can produce various L-tryptophan derivatives with different functional groups.
Scientific Research Applications
L-tryptophan,n-(2-nitrobenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for
Properties
CAS No. |
27261-93-4 |
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Molecular Formula |
C18H15N3O5 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C18H15N3O5/c22-17(13-6-2-4-8-16(13)21(25)26)20-15(18(23)24)9-11-10-19-14-7-3-1-5-12(11)14/h1-8,10,15,19H,9H2,(H,20,22)(H,23,24) |
InChI Key |
PWYMIZQPWVRZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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